molecular formula C23H21N3O5S2 B2916299 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide CAS No. 1105242-96-3

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide

Cat. No.: B2916299
CAS No.: 1105242-96-3
M. Wt: 483.56
InChI Key: WCKDYKJHERBAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide (hereafter referred to as Compound A) is a heterocyclic sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a benzodioxole moiety. Its structure integrates multiple pharmacophoric elements:

  • Thiophene-3-sulfonamide backbone: Known for its role in enzyme inhibition (e.g., carbonic anhydrase) and metabolic stability .
  • 1,2,4-Oxadiazole ring: A bioisostere for esters or amides, enhancing resistance to hydrolysis .
  • N-Methyl-N-[4-(propan-2-yl)phenyl] substituent: Modulates steric and electronic properties, influencing receptor binding .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-14(2)15-4-7-17(8-5-15)26(3)33(27,28)20-10-11-32-21(20)23-24-22(25-31-23)16-6-9-18-19(12-16)30-13-29-18/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKDYKJHERBAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thiophene Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound in biological systems is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. The benzodioxole and oxadiazole moieties may play a role in binding to proteins or nucleic acids, while the thiophene sulfonamide group could enhance solubility and cellular uptake.

Comparison with Similar Compounds

Table 1: Structural Comparison of Compound A with Analogues

Compound Name / CAS No. Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
Compound A Thiophene-3-sulfonamide 1,2,4-Oxadiazole, benzodioxole, isopropyl ~500 (estimated) Enhanced metabolic stability
N-(4-Chloro-3-methylisoxazol-5-yl)-... (CAS 125143-53-5) Thiophene-3-sulfonamide Acetyl, benzodioxole, isoxazole 476.89 Lower hydrolytic stability vs. oxadiazole
N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS 863595-16-8) Thiophene-2-sulfonamide Thiazolo-pyridine ~450 (estimated) High electronic complexity, potential kinase inhibition
5-Methyl-3-sulfanilamidoisoxazole Benzenesulfonamide Isoxazole, methyl 243.28 Antibacterial activity, moderate solubility

Key Observations:

Oxadiazole vs. Acetyl/Isoxazole :

  • Compound A’s 1,2,4-oxadiazole ring (compared to the acetyl group in CAS 125143-53-5 or isoxazole in ) confers greater metabolic stability due to reduced susceptibility to esterase-mediated hydrolysis .
  • Isoxazole-containing analogues (e.g., ) exhibit antibacterial activity but may have shorter half-lives.

Thiophene vs.

Benzodioxole vs. Thiazolo-Pyridine :

  • The benzodioxole group in Compound A increases lipophilicity (logP ~3.5 estimated) versus the thiazolo-pyridine in CAS 863595-16-8, which may favor central nervous system penetration .

Pharmacological and Physicochemical Properties

Table 2: Theoretical Property Comparison

Property Compound A CAS 125143-53-5 CAS 863595-16-8
logP (Lipophilicity) ~3.5 ~2.8 ~4.1
Aqueous Solubility Low (µg/mL range) Moderate (mg/mL range) Low (µg/mL range)
Metabolic Stability High (oxadiazole inertness) Moderate (acetyl hydrolysis) High (thiazolo-pyridine)
Target Selectivity Enzyme inhibition (e.g., CA) Antibacterial Kinase inhibition

Key Findings:

  • Metabolic Stability : Compound A’s 1,2,4-oxadiazole ring outperforms acetyl-containing analogues (e.g., CAS 125143-53-5) in resisting first-pass metabolism .
  • Solubility : The isopropyl group in Compound A reduces aqueous solubility compared to smaller substituents (e.g., methyl in ), necessitating formulation optimization.

Biological Activity

The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a complex organic molecule that incorporates multiple pharmacologically relevant functional groups. This compound has gained attention due to its potential biological activities, particularly in the realms of anticancer and enzyme inhibition.

Chemical Structure

The IUPAC name of the compound is N-(1,3-benzodioxol-5-yl)-2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide . It features a thiophene ring, sulfonamide group, and oxadiazole moiety, which are known for their biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is particularly noted for its role in inhibiting carbonic anhydrase (CA) isoenzymes. Research indicates that thiophene-based sulfonamides exhibit noncompetitive inhibition against human carbonic anhydrase I (hCA-I) and II (hCA-II), which are crucial for various physiological processes including acid-base balance and fluid secretion .

1. Inhibition of Carbonic Anhydrase

Studies have shown that thiophene-based sulfonamides possess potent inhibitory effects on hCA-I and hCA-II. The IC50 values for these compounds range from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II. The K_i values indicate strong binding affinity, suggesting that these compounds can effectively inhibit the enzyme activity at low concentrations .

2. Anticancer Activity

The oxadiazole moiety in the compound has been linked to anticancer properties. A study involving various oxadiazole derivatives demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7). Compounds in this category showed IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL , indicating varying degrees of potency . The presence of activating groups on the aromatic rings enhances cytotoxicity, while deactivating groups reduce it.

Case Study 1: Inhibition of Carbonic Anhydrase

A detailed investigation into thiophene-based sulfonamides revealed their potential as effective CA inhibitors. The study utilized affinity chromatography for enzyme purification and assessed inhibition using IC50 and K_i parameters. Molecular docking studies confirmed that these compounds interact with the enzyme outside the catalytic site, highlighting their unique mechanism of action .

Case Study 2: Anticancer Efficacy

In vitro studies on a series of oxadiazole derivatives indicated their potential as anticancer agents. The most potent compound exhibited an IC50 comparable to standard chemotherapeutics like Doxorubicin, underscoring the therapeutic promise of this class of compounds .

Data Summary Table

Biological Activity IC50 Range Target Enzyme/Cell Line Mechanism
Inhibition of hCA-I69 nM - 70 µMHuman Carbonic Anhydrase INoncompetitive inhibition
Inhibition of hCA-II23.4 nM - 1.405 µMHuman Carbonic Anhydrase IINoncompetitive inhibition
Anticancer Activity (MCF-7)1.8 µM/mL - 4.5 µM/mLMCF-7 Breast Cancer CellsCytotoxicity via apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.